

Phenochalasin A: A Technical Guide to a Novel Actin Polymerization Inhibitor

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Compound of Interest

Compound Name: Phenochalasin a

Cat. No.: B1251922

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Executive Summary

Phenochalasin A is a novel, phenol-containing member of the cytochalasan class of mycotoxins, known for its potent biological activities. Isolated from the marine-derived fungus *Phomopsis* sp. FT-0211, it has been identified as an inhibitor of lipid droplet formation in mouse peritoneal macrophages.[1] Its primary mechanism of action involves binding to globular actin (G-actin), which leads to the disruption and elimination of filamentous actin (F-actin) structures within the cell.[1] This targeted action on the cytoskeleton makes it a compound of significant interest for research in cell biology and therapeutic development.

Due to its novelty, comprehensive physicochemical and quantitative biological data for **Phenochalasin A** are not yet widely available in public literature. This guide will therefore describe the known biological functions of **Phenochalasin A** and use the extensively studied, closely related compound Cytochalasin D as a representative example to provide detailed chemical data, experimental protocols, and mechanistic diagrams relevant to this class of actin inhibitors.

Chemical Structure and Properties

Phenochalasin A: Known Biological Activity

Phenochalasin A is distinguished as a phenol-containing cytochalasan.[1] Its defining biological characteristic is its direct interaction with the actin cytoskeleton. Studies have shown

that at a concentration of 2 μM , **Phenochalasin A** causes the elimination of F-actin formation on the apical side of Chinese hamster ovary (CHO-K1) cells, indicating potent disruption of cytoskeletal processes.[1] This activity stems from its ability to bind directly to G-actin subunits.
[1]

Representative Compound: Cytochalasin D

To illustrate the typical chemical and physical properties of this class of molecules, data for Cytochalasin D is provided below.

Table 1: Chemical Identifiers for Cytochalasin D

Identifier	Value
IUPAC Name	[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.0 ^{1,15}]octadeca-3,9-dien-2-yl] acetate[2]
CAS Number	22144-77-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula	C ₃₀ H ₃₇ NO ₆ [2][3][4][5][6][7][8][9][10][12][13]

| Canonical SMILES | C[C@H]1C/C=C/[C@H]2--INVALID-LINK--(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C">C@@HO[3][5] |

Table 2: Physical and Chemical Properties of Cytochalasin D

Property	Value
Molecular Weight	507.6 g/mol [3][5][6][8][10][13]
Appearance	White crystalline solid or powder[2][8][13]
Melting Point	267-271 °C (decomposes)[2]
Solubility	Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL), and dichloromethane (~10 mg/mL). Poor water solubility.[3][7][8][10]

| Storage | Store as solid at -20°C, desiccated. Solutions in DMSO can be stored at -20°C for up to 3 months.[3][10][13] |

Table 3: Spectroscopic Data for Cytochalasin D

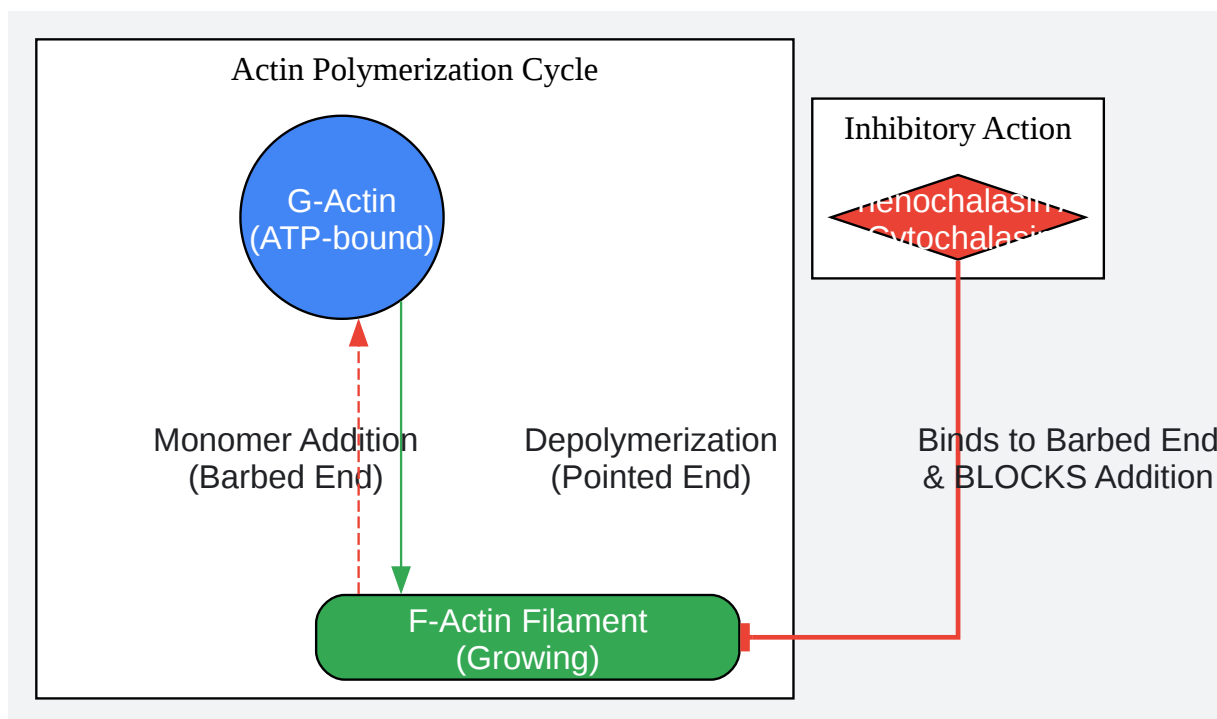
Spectroscopy Type	Data Summary
¹ H NMR	Spectral data is available in the literature, confirming the proton environments of the structure.[14][15]

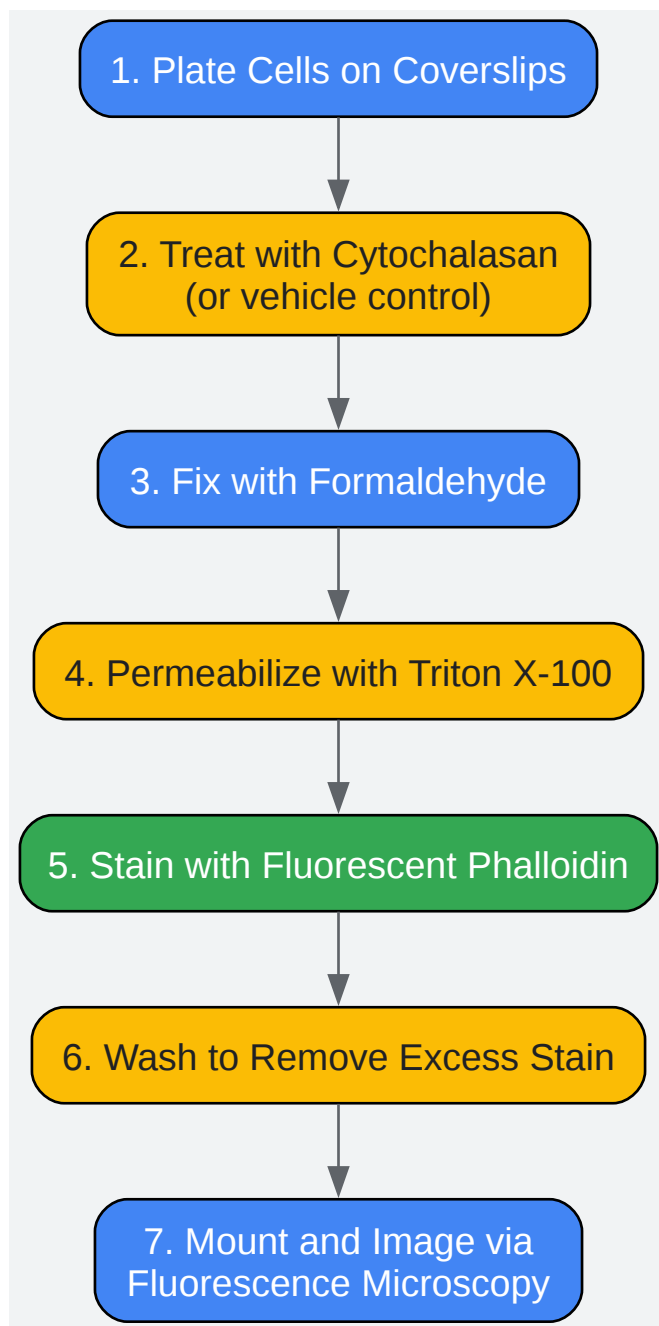
| ¹³C NMR | Spectral data has been used to delineate the conformation of the molecule in solution.[14][16] |

Biological Activity and Cytotoxicity

Mechanism of Action: Inhibition of Actin Polymerization

Cytochalasins, including **Phenochalasin A** and Cytochalasin D, exert their biological effects by directly interfering with the dynamics of the actin cytoskeleton. The mechanism involves binding with high affinity to the fast-growing "barbed" or plus-end of filamentous actin (F-actin). [13][17] This binding event physically blocks the addition of new ATP-G-actin monomers to the filament, thereby halting elongation.[4][17] This action disrupts the equilibrium between G-actin and F-actin, leading to a net depolymerization of existing actin filaments and profound changes in cell morphology, motility, and division.[4][10]





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